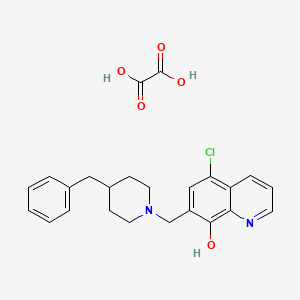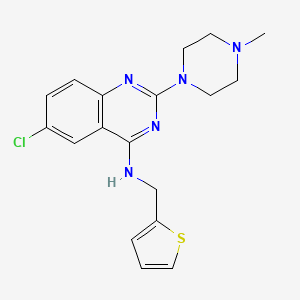
CGK733
概述
描述
CGK 733 是一种合成化学化合物,以其作为共济失调毛细血管扩张症突变激酶和共济失调毛细血管扩张症和 Rad3 相关激酶抑制剂的作用而闻名。这些激酶在 DNA 损伤反应和细胞周期检查点的调节中起着至关重要的作用。
科学研究应用
CGK 733 具有广泛的科学研究应用,包括:
癌症研究: CGK 733 用于研究 DNA 损伤反应和癌细胞周期调节的机制。
细胞生物学: CGK 733 用于研究共济失调毛细血管扩张症突变激酶和共济失调毛细血管扩张症和 Rad3 相关激酶在细胞周期检查点和 DNA 修复机制中的作用.
作用机制
CGK 733 通过选择性抑制共济失调毛细血管扩张症突变激酶和共济失调毛细血管扩张症和 Rad3 相关激酶的活性发挥作用。这些激酶通过磷酸化参与细胞周期调节和 DNA 修复的各种下游靶点,在 DNA 损伤反应中起着关键作用。 通过抑制这些激酶,CGK 733 扰乱 DNA 损伤反应,导致癌细胞对化疗和放射治疗等 DNA 损伤剂的敏感性增加 .
生物活性
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-cancer activities. Additionally, the compound has been shown to possess neuroprotective, cardioprotective, and hepatoprotective activities.
Biochemical and Physiological Effects
Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea has been shown to affect a variety of biochemical and physiological processes, including the regulation of gene expression, the modulation of cell signaling pathways, and the modulation of immune responses. Additionally, the compound has been shown to have an effect on the metabolism of certain hormones, such as cortisol and testosterone.
实验室实验的优点和局限性
The use of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea in scientific research has several advantages. The compound is highly selective with respect to the desired product, and its unique properties make it an ideal compound for investigating a variety of biological processes and physiological effects. Additionally, the compound is relatively stable and easy to synthesize. However, the compound is not always suitable for all types of experiments, and its use may be limited by certain factors, such as the concentration of the compound and the sensitivity of the experimental system.
未来方向
The potential applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea are numerous and varied. Future research should focus on further elucidating the mechanism of action of the compound and its effects on various biochemical and physiological processes. Additionally, further research should focus on exploring the potential therapeutic applications of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea, such as its use in the treatment of various diseases and conditions. Furthermore, future research should focus on improving the synthesis method of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing analogues of the compound with improved properties. Finally, further research should focus on exploring the potential adverse effects of Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea and developing strategies to mitigate these effects.
生化分析
Biochemical Properties
CGK733 has been shown to interact with various enzymes and proteins. It was initially reported to inhibit ATM/ATR kinase activities . The truth about the activity of this compound remains unclear . The structure-activity relationship revealed that analogs with the 2-naphthyl or 4-fluorophenyl group instead of the benzhydryl group have activity comparable to this compound .
Cellular Effects
This compound has been shown to have various effects on cells. It was reported to induce cell death in drug-induced senescent tumor cells, inhibit cell proliferation by suppressing cyclin D1 levels, and enhance taxol-induced cytotoxicity in carcinoma cells by inducing multinucleated cell formation . These findings were later retracted .
Molecular Mechanism
It was initially reported to inhibit ATM/ATR kinase activities and block their checkpoint signaling pathways . This paper was subsequently retracted, and the truth regarding the activity of this compound and its mechanism of action remains unclear .
准备方法
CGK 733 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:
核心结构的形成: 核心结构通过一系列缩合和环化反应合成。
官能团的引入: 通过取代反应引入各种官能团,例如硝基、氟基和三氯甲基。
纯化: 使用重结晶和色谱等技术对最终产品进行纯化,以达到高纯度。
化学反应分析
CGK 733 经历了几种类型的化学反应,包括:
氧化: CGK 733 在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的硝基。
取代: 取代反应通常用于在分子中引入或取代官能团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .
相似化合物的比较
CGK 733 在双重抑制共济失调毛细血管扩张症突变激酶和共济失调毛细血管扩张症和 Rad3 相关激酶方面是独一无二的。类似的化合物包括:
属性
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-[(4-fluoro-3-nitrophenyl)carbamothioylamino]ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl3FN4O3S/c24-23(25,26)21(30-22(35)28-16-11-12-17(27)18(13-16)31(33)34)29-20(32)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19,21H,(H,29,32)(H2,28,30,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCDNLNLQNYZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl3FN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424997 | |
| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905973-89-9 | |
| Record name | CGK 733 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905973899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyl acetamidotrichloroethyl fluoronitrophenyl thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIPHENYL ACETAMIDOTRICHLOROETHYL FLUORONITROPHENYL THIOUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3DGZ99QYM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What were the initial claims about the mechanism of action of CGK733?
A1: this compound was initially reported as a selective inhibitor of ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. This pathway is often dysregulated in cancer cells, making it an attractive target for therapeutic intervention [, , ].
Q2: Have those initial claims been challenged?
A2: Yes, the initial claims about this compound's specificity for ATM and ATR have been challenged. Subsequent studies have shown that this compound does not directly inhibit ATM or ATR kinase activity in all cell lines tested [, , ].
Q3: Despite the lack of direct ATM/ATR inhibition in some studies, what effects have been observed with this compound treatment?
A3: Despite the conflicting evidence on direct ATM/ATR inhibition, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines [, , , ]. It has also been reported to enhance the radiosensitivity of tumor cells, suggesting a potential role as a chemosensitizer in cancer therapy [, ].
Q4: What alternative mechanisms of action for this compound have been proposed?
A4: Several alternative mechanisms have been proposed for this compound's effects, including:
- Modulation of calcium homeostasis: this compound has been shown to induce vesicular calcium sequestration, potentially through activation of the PERK/CHOP signaling pathway, which is involved in the unfolded protein response [].
- Inhibition of poly(ADP-ribose) polymerase (PARP) activity: Some studies suggest that this compound may exert its anti-tumor effects through the inhibition of PARP, a key enzyme involved in DNA repair [].
Q5: What are the downstream effects of this compound treatment on cell cycle progression and apoptosis?
A5: this compound treatment has been shown to:
- Induce G2/M cell cycle arrest: This effect is thought to be mediated by the activation of checkpoint kinases Chk1 and Chk2, leading to the phosphorylation and inactivation of Cdc25C, a phosphatase required for the activation of cyclin-dependent kinase 1 (CDK1) and entry into mitosis [].
- Trigger apoptosis: this compound has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The exact mechanisms underlying these effects are still under investigation [].
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C23H18Cl3F2N5O3S, and its molecular weight is 584.86 g/mol.
Q7: Is there any spectroscopic data available for this compound?
A7: While the provided research articles don't delve into detailed spectroscopic analysis of this compound, it's likely that standard characterization techniques such as NMR, IR, and mass spectrometry were employed during its synthesis and study. Further exploration of chemical databases and literature focusing specifically on this compound synthesis might provide detailed spectroscopic information.
Q8: Have any studies explored the SAR of this compound?
A8: Yes, one study investigated the SAR of this compound by synthesizing and evaluating the activity of 35 analogs [].
Q9: What were the key findings of the SAR study?
A9: The SAR study revealed that:
Q10: What are the implications of these SAR findings?
A10: These findings provide insights into the structural features crucial for this compound's biological activity. They could guide the development of more potent and selective analogs with improved pharmacological properties.
Q11: What in vitro models have been used to study the effects of this compound?
A11: Various cancer cell lines, including HeLa S3, PC12, and hepatocellular carcinoma cells, have been used to study the effects of this compound on cell viability, proliferation, cell cycle progression, apoptosis, and DNA damage response [, , , , ].
Q12: What in vivo models have been used to assess the efficacy of this compound?
A12: Animal models, including a nude mouse model of nasopharyngeal carcinoma and a mouse model of chronic myeloid leukemia, have been used to evaluate the in vivo effects of this compound on tumor growth and survival [, ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1S)-1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B1684044.png)
![5-[4-(4-bromoanilino)anilino]-N'-(1-hydroxypropan-2-yl)-3-oxo-1,2-thiazole-4-carboximidamide](/img/structure/B1684048.png)

![(S)-N-(1-(4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propan-2-yl)-2-naphthamide](/img/structure/B1684052.png)
![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethan-1-one](/img/structure/B1684053.png)
![N-(3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B1684055.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethanone](/img/structure/B1684059.png)
![N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide](/img/structure/B1684061.png)




